

Spectroscopic Profile of 3-Bromoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoquinolin-4-ol

Cat. No.: B188113

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Bromoquinolin-4-ol** (also known as 3-Bromo-1H-quinolin-4-one), a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and further structural modifications. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for these analytical techniques, and presents a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for **3-Bromoquinolin-4-ol** is presented below. It is important to note that this compound can exist in tautomeric forms, primarily as **3-Bromoquinolin-4-ol** and 3-Bromo-1H-quinolin-4-one. The presented data reflects the characterization of the molecule, which may exist as a mixture of these tautomers in solution.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-Bromoquinolin-4-ol

¹H NMR (Proton NMR): No experimental data for **3-Bromoquinolin-4-ol** was found in the public domain. The following are predicted values and data from a structurally related compound, 2-phenylquinolin-4(1H)-one, for reference.

Proton	Predicted Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Notes
H2	8.0 - 8.5	s	-	Expected to be a singlet in the downfield region.
H5	7.8 - 8.2	d	7.5 - 8.5	Doublet due to coupling with H6.
H6	7.3 - 7.6	t	7.0 - 8.0	Triplet due to coupling with H5 and H7.
H7	7.6 - 7.9	t	7.0 - 8.0	Triplet due to coupling with H6 and H8.
H8	7.5 - 7.8	d	7.5 - 8.5	Doublet due to coupling with H7.
NH	11.0 - 12.0	br s	-	Broad singlet, exchangeable with D ₂ O.
OH	Variable	br s	-	Broad singlet, exchangeable with D ₂ O, position is concentration and solvent dependent.

Reference data for 2-phenylquinolin-4(1H)-one in DMSO-d₆: δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)[1].

¹³C NMR (Carbon-13 NMR): No experimental data for **3-Bromoquinolin-4-ol** was found in the public domain. The following are predicted values based on the analysis of related quinolinone

structures.

Carbon	Predicted Chemical Shift (δ ppm)	Notes
C2	140 - 145	Carbon bearing the bromine atom. Carbonyl carbon, significantly downfield.
C3	110 - 115	
C4	175 - 180	
C4a	120 - 125	
C5	125 - 130	
C6	123 - 128	
C7	132 - 137	
C8	118 - 123	
C8a	140 - 145	

Reference data for 2-phenylquinolin-4(1H)-one in DMSO- d_6 : δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32[1].

Table 2: Infrared (IR) Spectroscopy Data of 3-Bromoquinolin-4-ol

No experimental IR spectrum for **3-Bromoquinolin-4-ol** was found in the public domain. The following are predicted characteristic absorption bands based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400 - 3200	Strong, Broad	O-H Stretch (from hydroxyl group)
3200 - 3000	Medium, Broad	N-H Stretch (from quinolone tautomer)
3100 - 3000	Medium	Aromatic C-H Stretch
1680 - 1640	Strong	C=O Stretch (from quinolone tautomer)
1620 - 1580	Medium	C=C Aromatic Ring Stretch
1500 - 1400	Medium	C=C Aromatic Ring Stretch
1250 - 1150	Medium	C-O Stretch
700 - 600	Medium	C-Br Stretch

Table 3: Mass Spectrometry (MS) Data of 3-Bromoquinolin-4-ol

The mass spectrum of **3-Bromoquinolin-4-ol** is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).

m/z (Predicted)	Ion	Notes
223.97057	[M+H] ⁺	Predicted for C ₉ H ₇ BrNO ⁺
221.95601	[M-H] ⁻	Predicted for C ₉ H ₅ BrNO ⁻
245.95251	[M+Na] ⁺	Predicted for C ₉ H ₆ BrNNaO ⁺

Data sourced from PubChem CID 614067.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for **3-Bromoquinolin-4-ol**. These are based on standard laboratory practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Bromoquinolin-4-ol**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Due to potential solubility issues, DMSO-d₆ is often a good starting choice for quinolinone structures.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: Typically 0-200 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption line shapes.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-Bromoquinolin-4-ol** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

- Scan Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

- Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

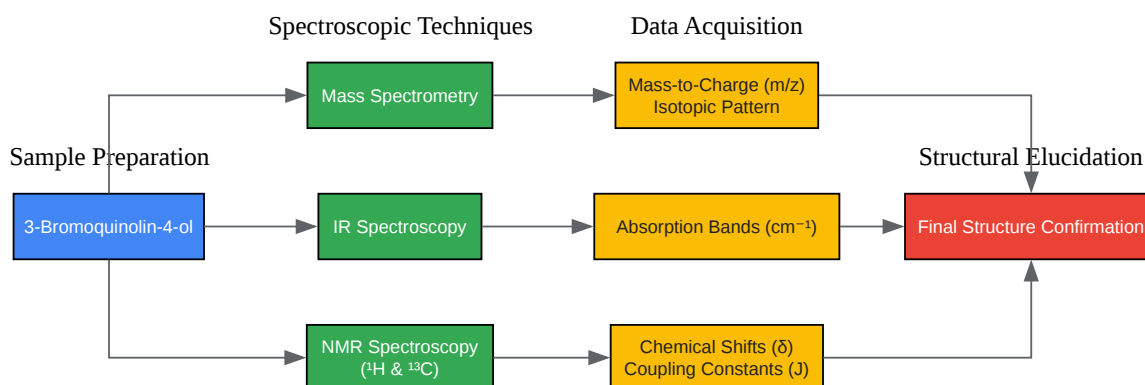
- Prepare a dilute solution of **3-Bromoquinolin-4-ol** in a suitable solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).
- The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

Instrument Parameters (LC-MS):

- Ionization Mode: Positive or negative Electrospray Ionization (ESI) is commonly used for quinolone-type molecules.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
- Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and common fragments.
- Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural confirmation. The collision energy should be optimized to produce a rich fragmentation spectrum. Common fragmentation patterns for quinolones include the loss of water and carbon monoxide[2][3].

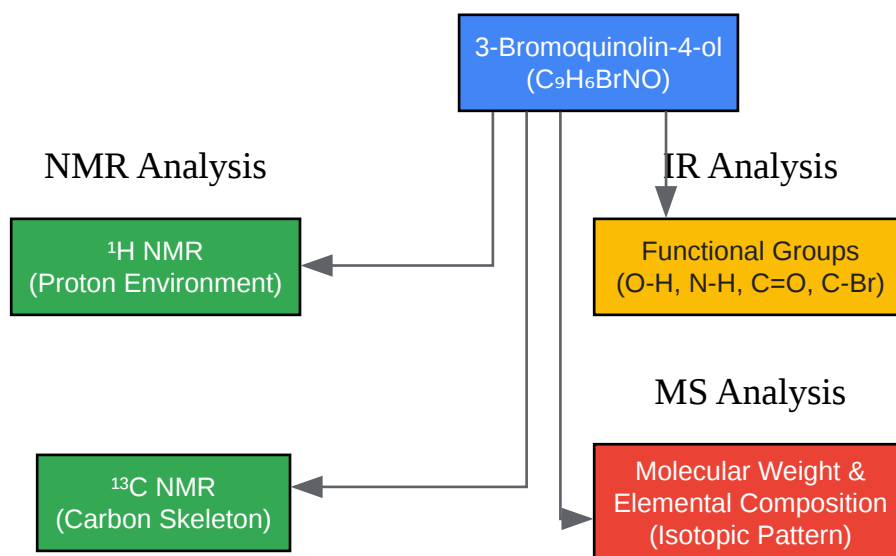
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and structural elucidation process for **3-Bromoquinolin-4-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Bromoquinolin-4-ol**.



[Click to download full resolution via product page](#)

Caption: Logical relationships in the structural characterization of **3-Bromoquinolin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoquinolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188113#spectroscopic-data-nmr-ir-ms-of-3-bromoquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com